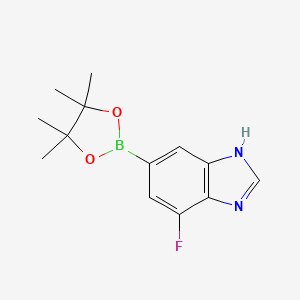

7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole” is a chemical compound with the molecular formula C13H15BFNO3 . It’s also known by its CAS number 2923347-07-1 .

Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazole ring substituted with a fluorine atom at the 7-position and a tetramethyl-dioxaborolane group at the 5-position . The molecular weight of the compound is 263.08 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I found . Typically, these would include properties such as melting point, boiling point, density, and solubility.Scientific Research Applications

7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole has been studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery. This compound has been studied as a potential inhibitor of the enzyme carbonic anhydrase II (CAII). CAII is an enzyme involved in the regulation of pH in cells and tissues, and inhibition of CAII can lead to the inhibition of cancer cell proliferation. This compound has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. Inhibition of COX-2 can lead to the inhibition of inflammation and pain. This compound has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of cognitive function. Inhibition of AChE can lead to the improvement of cognitive function.

Mechanism of Action

Target of Action

Similar compounds with a boronic acid ester group have been used in the organic synthesis of drugs, often in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .

Mode of Action

Compounds with similar structures have been used in organic synthesis, where they often participate in substitution reactions .

Biochemical Pathways

It’s known that boric acid compounds are often used as enzyme inhibitors or specific ligand drugs .

Pharmacokinetics

The compound’s physical and chemical properties such as its molecular weight (22305), melting point (29-33°C), and boiling point (3042±270 °C) can influence its bioavailability .

Result of Action

It’s known that enzymes produced by boric acid compounds can lead to apoptosis of certain cancer cells .

Advantages and Limitations for Lab Experiments

7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole has several advantages and limitations for laboratory experiments. One advantage is that this compound is a relatively stable compound that can be stored for extended periods of time. Another advantage is that this compound is relatively inexpensive to synthesize. A limitation is that this compound is relatively insoluble in water, which can limit its use in aqueous solutions.

Future Directions

7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole has potential applications in medicinal chemistry, biochemistry, and drug discovery. Future research should focus on further exploring the mechanism of action of this compound and developing new synthesis methods for this compound. Additionally, further research should focus on exploring the effects of this compound on cancer cell proliferation, inflammation and pain, and cognitive function. Finally, further research should focus on exploring the potential applications of this compound in drug discovery.

Synthesis Methods

7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole can be synthesized through two different methods: the direct fluorination of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole (TMBD) and the reaction of 5-bromo-1H-1,3-benzodiazole with boron-containing reagents. The direct fluorination method involves the reaction of TMBD with a fluorinating agent such as N-fluoro-2,2,2-trifluoroethyl N-methylcarbamate in the presence of a base such as triethylamine. The reaction of 5-bromo-1H-1,3-benzodiazole with boron-containing reagents involves the reaction of the bromide with a boron-containing reagent such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl in the presence of a base such as potassium carbonate.

Safety and Hazards

properties

IUPAC Name |

4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-9(15)11-10(6-8)16-7-17-11/h5-7H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOPFQHEBWPOHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate hydrochloride](/img/structure/B6600803.png)

![N-[1-(Phenylmethyl)-3-piperidinyl]acetamide](/img/structure/B6600827.png)

![[2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B6600893.png)